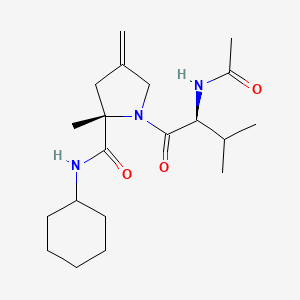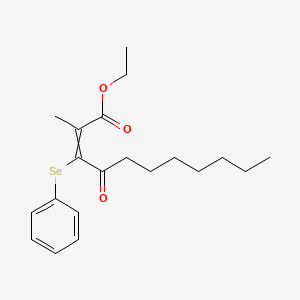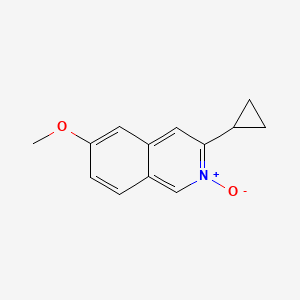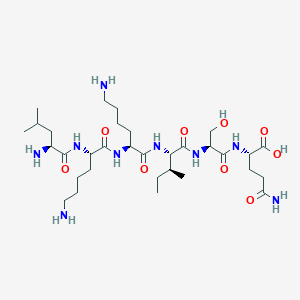![molecular formula C11H11ClN4O B14180753 6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917758-00-0](/img/structure/B14180753.png)
6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine class. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cancer and other diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials followed by cyclization and chlorination steps. One common method involves the reaction of 2-amino-4-chloropyridine with cyclopropylmethanol under basic conditions to form the cyclopropylmethoxy derivative. This intermediate is then subjected to cyclization with formamide to yield the pyridopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides under basic or neutral conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Applications De Recherche Scientifique
6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine involves the inhibition of specific enzymes and kinases. It targets molecular pathways involved in cell proliferation and survival, making it a potential anticancer agent. The compound binds to the active sites of these enzymes, blocking their activity and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another compound in the same class with similar biological activities.
Pyrido[3,4-d]pyrimidine: Known for its therapeutic potential in various diseases.
Uniqueness
6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopropylmethoxy group enhances its lipophilicity, allowing better cell membrane penetration .
Propriétés
Numéro CAS |
917758-00-0 |
|---|---|
Formule moléculaire |
C11H11ClN4O |
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
6-chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H11ClN4O/c12-8-4-3-7-9(15-8)10(16-11(13)14-7)17-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,13,14,16) |
Clé InChI |
AQYWCMRDAUSNJV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=NC(=NC3=C2N=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis(4'-methyl[1,1'-biphenyl]-4-yl)diselane](/img/structure/B14180674.png)



![3-[(2,6-Difluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14180718.png)
methanone](/img/structure/B14180722.png)

![N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14180738.png)
![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14180740.png)
![1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14180745.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide](/img/structure/B14180759.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol](/img/structure/B14180760.png)
